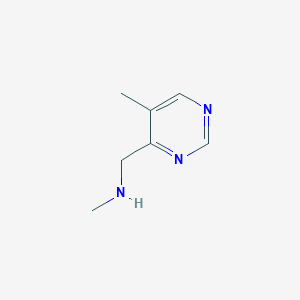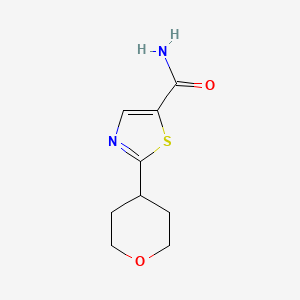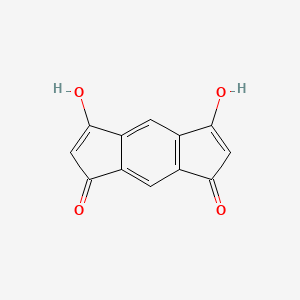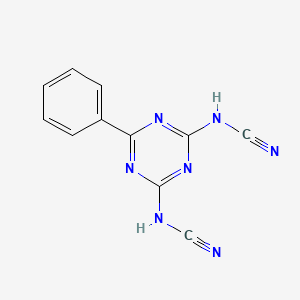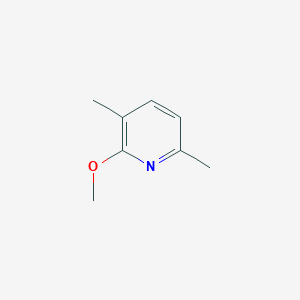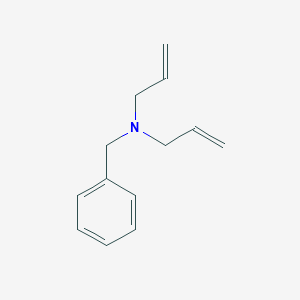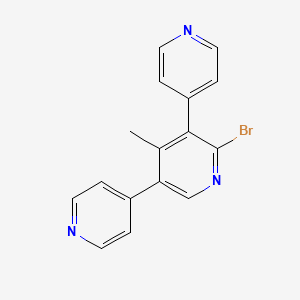
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine is a heterocyclic organic compound that features a bromine atom, a methyl group, and three pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine typically involves the bromination of 4-methylpyridine followed by coupling reactions to introduce the pyridine rings. One common method involves the use of palladium-catalyzed Suzuki coupling reactions, where 2-bromo-4-methylpyridine is reacted with pyridine boronic acids under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex structures.
Oxidation and Reduction: The methyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyridine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyridines, coupled heterocycles, and oxidized derivatives of the original compound.
Applications De Recherche Scientifique
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The pyridine rings can interact with various molecular targets, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpyridine: A simpler compound with a single pyridine ring and a bromine atom.
4-Methyl-3,5-dipyridin-4-ylpyridine: Lacks the bromine atom but has a similar pyridine ring structure.
2-Bromo-4-methyl-5-pyridin-4-ylpyridine: Similar structure but with different positioning of the pyridine rings.
Uniqueness
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine is unique due to its combination of three pyridine rings and a bromine atom, which provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C16H12BrN3 |
|---|---|
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
2-bromo-4-methyl-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c1-11-14(12-2-6-18-7-3-12)10-20-16(17)15(11)13-4-8-19-9-5-13/h2-10H,1H3 |
Clé InChI |
KNOHJCOUAUKBEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1C2=CC=NC=C2)Br)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


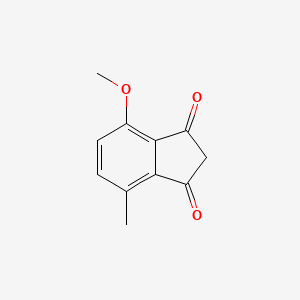
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)

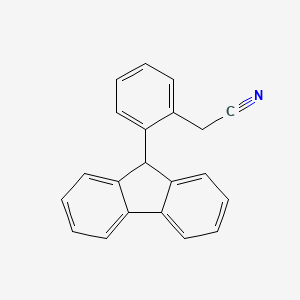
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
